![molecular formula C13H20Cl2N2 B359208 [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine CAS No. 892565-55-8](/img/structure/B359208.png)
[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine
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Overview
Description
“[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine” is an organic compound . It has a linear formula of Cl2C6H3CH2CH2NH2 . The compound is used as a building block in organic synthesis .
Synthesis Analysis
The compound can be synthesized by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . This reaction results in the formation of 3,4-Dichlorophenethylamine .
Molecular Structure Analysis
The molecular structure of the compound is represented by the SMILES string NCCc1ccc(Cl)c(Cl)c1 . The InChI key for the compound is MQPUAVYKVIHUJP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound may be used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .
Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.567 (lit.) . It has a boiling point of 280 °C (lit.) and a density of 1.268 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis of N-(3,4-Dichlorophenyl)methyl Oxamic Acid
This compound is used in the synthesis of N-(3,4-Dichlorophenyl)methyl oxamic acid . The process involves stirring a mixture of N-(3,4-dichlorophenyl)methyl oxamic acid ethyl ester, ethanol, NaOH, and water at room temperature overnight under N2 .
Triple Reuptake Inhibitors
The compound is used in the synthesis of triple reuptake inhibitors . These inhibitors are being developed as a new class of antidepressant, which is hypothesized to produce a more rapid onset and better efficacy than current antidepressants selective for serotonin or norepinephrine neurotransmission .
Synthesis of 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl Amines
The compound is used in the synthesis of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines . These amines potently inhibit the in vitro reuptake of serotonin, norepinephrine, and dopamine .
Synthesis of N-(3′,4′-Dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
The compound is used in the synthesis of N-(3′,4′-Dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol .
Synthesis of 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol
The compound is used in the synthesis of 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .
Safety and Hazards
The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is hazardous to the respiratory system . The compound has a flash point of 230.0 °F (110 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-3-17(4-2)8-7-16-10-11-5-6-12(14)13(15)9-11/h5-6,9,16H,3-4,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSWOKOLBTIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine |
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